molecular formula C9H11BrO B1272262 4-Bromo-2,3-dimethylanisole CAS No. 50638-48-7

4-Bromo-2,3-dimethylanisole

Cat. No. B1272262
CAS RN: 50638-48-7
M. Wt: 215.09 g/mol
InChI Key: WOWNZZYJCUUIFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated aromatic compounds is well-documented. For instance, the synthesis of 4-bromo-3-methylanisole is achieved through a high-selective mono-bromination of 3-methylanisole with Br2 solution in CHCl3, as described in a continuous, homogeneous process within a modular microreaction system . Similarly, 4-bromo-N,N-dimethylaniline is synthesized by a substitution reaction starting from N,N-dimethylaniline and bromine, with pyridinium tribromide as the brominating agent . These methods suggest that 4-Bromo-2,3-dimethylanisole could potentially be synthesized through a similar bromination reaction of 2,3-dimethylanisole.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex. For example, the crystal structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione shows a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring, with non-classical hydrogen bonds and π-π interactions present . Although this structure is not directly related to 4-Bromo-2,3-dimethylanisole, it provides an example of how bromine substitution can affect the conformation and interactions within a molecule.

Chemical Reactions Analysis

The chemical reactions involving brominated aromatic compounds are diverse. The lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene, for instance, leads to the synthesis of pyrrole-2-carboxaldehydes . This demonstrates the reactivity of brominated compounds in nucleophilic substitution reactions, which could be relevant for further functionalization of 4-Bromo-2,3-dimethylanisole.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Bromo-2,3-dimethylanisole are not directly reported, the properties of similar compounds can be inferred. For example, the molecular structure and large amplitude motions of 2,3-dimethylanisole have been studied using microwave spectroscopy and X-ray diffraction, revealing a planar heavy-atom structure and the barriers to internal rotation of methyl groups . These findings can help predict the physical properties of 4-Bromo-2,3-dimethylanisole, such as its conformational stability and rotational barriers.

Scientific Research Applications

Chemical Reactivity and Bromination Processes

4-Bromo-2,3-dimethylanisole has been studied in terms of its reactivity and bromination processes. Gruter, Akkerman, and Bickelhaupt (1994) explored the reactions of methyl-substituted anisoles, like 4-Bromo-2,3-dimethylanisole, with N-bromosuccinimide, revealing trends in attack positions in these molecules. They found that methyl-substituted anisoles are generally attacked at the position para to the methoxy group rather than at the side chain under certain conditions (Gruter, Akkerman, & Bickelhaupt, 1994).

Novel Color Tunable Properties in Synthesis

In the field of synthetic chemistry, 4-Bromo-2,3-dimethylanisole is used in creating compounds with unique properties. Kim et al. (2016) reported on the selective synthesis of homoleptic and heteroleptic triarylboranes using 4-bromo-2,3-dimethylanisole. These compounds demonstrated significant solvatochromism and color-tunable fluorescence properties, making them potential candidates for applications in material sciences (Kim et al., 2016).

Exploration in Organic Photovoltaic Devices

4-Bromoanisole, a related compound, has been used as a processing additive in the development of organic photovoltaic devices. Liu et al. (2012) found that it helps control phase separation and purity in polymer blends, which is crucial for the efficiency of these devices (Liu et al., 2012).

Molecular Structure Analysis

The molecular structure and dynamics of related dimethylanisoles have been a subject of study as well. Ferres et al. (2018) used microwave spectroscopy and X-ray diffraction to analyze 2,3-dimethylanisole. Such studies provide insights into the physical properties of these molecules, which is essential for understanding their behavior in various applications (Ferres et al., 2018).

Applications in Large-Scale Chemical Synthesis

4-Bromo-2,3-dimethylanisole has been used in large-scale chemical syntheses. Jin et al. (2020) described an efficient continuous-flow microwave reactor process for oxidative bromination, which can be applied in the production of compounds like 4-bromo-3-methylanisole, a derivative of 4-Bromo-2,3-dimethylanisole. This method highlights the industrial applicability of these compounds in fine chemical production (Jin et al., 2020).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for 4-Bromo-2,3-dimethylanisole are not mentioned in the search results, its use in the preparation of a novel arylsulfonamide derivative with potent glucocorticoid receptor (GR) agonist activity suggests potential applications in the field of medicinal chemistry .

properties

IUPAC Name

1-bromo-4-methoxy-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWNZZYJCUUIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372911
Record name 4-Bromo-2,3-dimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-dimethylanisole

CAS RN

50638-48-7
Record name 1-Bromo-4-methoxy-2,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50638-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3-dimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3-dimethylanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Goldberg, C Bensimon, H Alper - The Journal of Organic …, 1992 - ACS Publications
Introduction The free-radical side-chain bromination of 2, 3-dimethylanisole (1) could be a possible route to 2, 3-bis-(bromomethyl) anisole (2), a known precursor of the spi-roindolinium …
Number of citations: 29 pubs.acs.org
GJM Gruter, OS Akkerman… - The Journal of Organic …, 1994 - ACS Publications
The reactions of methyl-substituted anisóles with JV-bromosuccinimide in CCU are reported. In the absence of a catalyst and under irradiation, some of these substrates …
Number of citations: 94 pubs.acs.org
MC Carreno, JL Garcia Ruano, G Sanz… - The Journal of …, 1995 - ACS Publications
During thepast few years, we have investigated the use of homochiral sulfinylbenzoquinones1 and naphtho-quinones1 2 in asymmetric Diels—Alder reactions. Most of these …
Number of citations: 263 pubs.acs.org
Y Goldberg, H Alper - The Journal of Organic Chemistry, 1993 - ACS Publications
Catalytic amounts of 70% perchloric acid (0.1-10, mostly 0.1-1, mol%, based on substrate) initiate the regioselective halogenation of activated aromatics [mesitylene, 1, 3-…
Number of citations: 86 pubs.acs.org
S Gibson - 2001 - research-repository.st-andrews.ac …
Palladium complexes prepared via the cyclometallation of phosphino ligands, commonly referred to as' palladacycles', have recently been found to be convenient precursors to highly …
M Tracy, EM Acton - The Journal of Organic Chemistry, 1984 - ACS Publications
The anthracycline p-quinone unit has been replaced by a 1, 4-di-N-oxide function in the first synthesis of a 7, 9-dideoxyanthracyclinone hetero isostere. 4, ll-Dimethoxy-9-(…
Number of citations: 17 pubs.acs.org
D DiSalvo, D Kuzmich, J Bentzien, J Regan… - Bioorganic & medicinal …, 2013 - Elsevier
A class of arylsulfonamide glucocorticoid receptor agonists that contains a substituted phenyl group as a steroid A-ring mimetic is reported. The structural design and SAR that provide …
Number of citations: 4 www.sciencedirect.com
DR Armstrong, C Cameron, DC Nonhebel… - Journal of the Chemical …, 1983 - pubs.rsc.org
MINDO/3 calculations indicate that for the coupling of 3,5-dimethylphenoxyl radicals the non-bonded methyl–methyl interactions cause the energy difference between the staggered (1b…
Number of citations: 30 pubs.rsc.org
ML Patil - 2001 - dspace.ncl.res.in
Cancer a most dreaded disease is the foremost killer disease in western countries and India. Cancer, the growth of abnormal body tissues, is actually referred to more than hundred …
Number of citations: 0 dspace.ncl.res.in

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